CAS 933720-99-1 physicochemical properties and molecular weight
CAS 933720-99-1 physicochemical properties and molecular weight
An In-depth Technical Guide to the Physicochemical Properties and Molecular Characterization of Filgotinib
Authored for: Researchers, Scientists, and Drug Development Professionals Subject: Filgotinib (Also associated with CAS 933720-99-1)
Introduction
Filgotinib, identified primarily under CAS number 1206161-97-8, is a highly selective, orally bioavailable inhibitor of Janus kinase 1 (JAK1).[1][2][3] Developed for the treatment of chronic inflammatory diseases, its targeted mechanism of action has positioned it as a significant therapeutic agent, particularly for rheumatoid arthritis.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of Filgotinib, its molecular weight, and a validated experimental protocol for its quantification, designed to support researchers and drug development professionals in their work with this compound. While the primary identifier for Filgotinib is CAS 1206161-97-8, this guide also acknowledges the user-referenced CAS 933720-99-1, which may represent a related batch, salt form, or an alternative internal identifier.
Filgotinib's efficacy stems from its preferential inhibition of JAK1, which is crucial for the signaling of many pro-inflammatory cytokines.[1][5] By selectively targeting JAK1 over other JAK family members (JAK2, JAK3, TYK2), Filgotinib aims to achieve therapeutic benefits while potentially mitigating side effects associated with less selective JAK inhibitors.[1][6][7] Understanding its physicochemical properties is paramount for formulation development, pharmacokinetic analysis, and ensuring consistent, reproducible experimental outcomes.
Core Physicochemical and Molecular Properties
Filgotinib is a small molecule characterized as a crystalline solid.[2] Its chemical structure, N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1][6]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide, underpins its targeted activity and its physicochemical behavior.[1][8][9] According to the Biopharmaceutics Classification System (BCS), Filgotinib is categorized as a Class II drug, which is defined by high permeability and low solubility.[3] This classification has direct implications for its oral bioavailability and formulation strategies, which must enhance its dissolution to ensure effective absorption.
The molecule's solubility profile is a critical consideration for in vitro and in vivo studies. It is soluble in organic solvents like DMSO and dimethylformamide (DMF), with an approximate solubility of 15 mg/mL in these solvents.[2][10] However, its aqueous solubility is significantly lower. For aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the chosen buffer.[2] This technique is essential for preparing stock solutions for cell-based assays and other aqueous experimental systems.
The following table summarizes the key physicochemical data for Filgotinib:
| Property | Value | Source |
| CAS Number | 1206161-97-8 | [1][8] |
| Molecular Formula | C₂₁H₂₃N₅O₃S | [1][6][8] |
| Molecular Weight | 425.5 g/mol | [1][6][8] |
| IUPAC Name | N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1][6]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMSO/DMF: ~15 mg/mLAqueous (DMF/PBS 1:5, pH 7.2): ~0.15 mg/mL | [2] |
| pKa (Predicted) | 8.04 ± 0.20 | [11] |
| Melting Point | 229 - 231°C | [11] |
| UV/Vis (λmax) | 233, 300 nm | [2] |
| BCS Class | Class II (High Permeability, Low Solubility) | [3] |
Analytical Methodology: Quantification by HPLC-UV
For drug development and pharmacokinetic studies, a robust and validated analytical method for quantifying the compound in biological matrices is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for this purpose. The following protocol is based on a validated method for the quantification of Filgotinib in mouse plasma.[12][13][14]
Rationale for Methodological Choices
-
Extraction Solvent: Ethyl acetate is chosen for liquid-liquid extraction due to its efficiency in extracting Filgotinib from an aqueous plasma matrix while being immiscible with water, allowing for clean phase separation.[12][13]
-
Mobile Phase: A mixture of an aqueous buffer (10 mM ammonium acetate, pH 4.5) and an organic solvent (acetonitrile) is used. The buffer controls the ionization state of Filgotinib to ensure consistent retention, while acetonitrile provides the necessary elution strength. The isocratic mode simplifies the method and ensures reproducibility.[12][13]
-
Column: A Hypersil Gold C18 column is selected for its reversed-phase properties, which are ideal for retaining and separating moderately nonpolar molecules like Filgotinib from endogenous plasma components.[12]
-
Detection Wavelength: The UV detector is set to 300 nm, which corresponds to one of the absorbance maxima (λmax) of Filgotinib, providing high sensitivity for detection.[2][12]
Step-by-Step Experimental Protocol
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a primary stock solution of Filgotinib (e.g., 1 mg/mL) in DMSO.
-
Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve (e.g., 0.05 to 5.00 µg/mL).[12]
-
Spike control mouse plasma with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (unknown, standard, or QC), add an internal standard (e.g., Tofacitinib) to correct for extraction variability.[12]
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 2 minutes and transfer to an HPLC vial for analysis.
-
-
HPLC-UV Analysis:
-
HPLC System: Waters 2695 Alliance HPLC or equivalent.[13]
-
Column: Hypersil Gold C18 (or equivalent), particle size 5 µm.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) and Acetonitrile (70:30, v/v).[12]
-
Flow Rate: 0.8 mL/min.[12]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
UV Detection: 300 nm.[12]
-
Run Time: Approximately 10 minutes (or until both Filgotinib and the internal standard have eluted).[12]
-
-
Data Analysis:
-
Integrate the peak areas for Filgotinib and the internal standard.
-
Calculate the peak area ratio (Filgotinib / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.
-
Determine the concentration of Filgotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of Analytical Workflow
The following diagram illustrates the key stages of the HPLC-based quantification workflow for Filgotinib in a plasma matrix.
Caption: Workflow for Filgotinib quantification in plasma via HPLC-UV.
References
-
PubChem. (n.d.). Filgotinib. National Center for Biotechnology Information. Retrieved from [Link]
-
ChEMBL. (n.d.). Compound: FILGOTINIB (CHEMBL3301607). European Bioinformatics Institute (EMBL-EBI). Retrieved from [Link]
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Taiwan Food and Drug Administration. (2022, January 3). Assessment Report: Jyseleca. Retrieved from [Link]
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Ahammed, M., et al. (2022). Filgotinib: A Clinical Pharmacology Review. Clinical Pharmacokinetics. Retrieved from [Link]
-
Dixit, A., et al. (2020). Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma: Application to a Pharmacokinetic Study. Drug Research (Stuttgart). Retrieved from [Link]
-
Dixit, A., et al. (2020). Validated DBS method for filgotinib quantitation in rat dried blood spots and its application to a pharmacokinetic study in rats. ADMET & DMPK. Retrieved from [Link]
-
Dixit, A., et al. (2020). Validated DBS method for filgotinib quantitation in rat dried blood spots and its application to a pharmacokinetic study in rats. ADMET & DMPK. Retrieved from [Link]
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Dixit, A., et al. (2020). Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma: Application to a Pharmacokinetic Study. ResearchGate. Retrieved from [Link]
-
Ahammed, M., et al. (2022). Filgotinib: A Clinical Pharmacology Review. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). Filgotinib Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). filgotinib. Retrieved from [Link]
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Wikipedia. (n.d.). Filgotinib. Retrieved from [Link]
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Namour, F., et al. (2015). Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection. Clinical Pharmacokinetics. Retrieved from [Link]
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Probes & Drugs. (n.d.). FILGOTINIB (PD010273, RIJLVEAXPNLDTC-UHFFFAOYSA-N). Retrieved from [Link]
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